molecular formula C22H19N5O2S B2978048 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 2034268-17-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2978048
CAS No.: 2034268-17-0
M. Wt: 417.49
InChI Key: IRYHHXGHZFAWIG-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and a thiazolopyridine ring, making it an interesting subject for research and development.

Scientific Research Applications

Synthesis and Chemical Reactivity

A study detailed the synthesis of a novel class of pyridazin-3-one derivatives through reactions involving 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This research highlighted the methodological advancements in the synthesis of complex heterocyclic compounds, which could have implications for designing molecules with specific biological or chemical properties (Ibrahim & Behbehani, 2014).

Antimicrobial Applications

Another research avenue explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. The study synthesized various derivatives, including pyran, pyridine, and pyridazine, which were then evaluated for their antibacterial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antioxidant Evaluation

Compounds related to the target molecule were assessed for their antitumor and antioxidant activities. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated, showing promising results in cytotoxicity and antioxidant assays. This suggests the potential use of such compounds in developing therapeutics for cancer and oxidative stress-related conditions (Hamama, Gouda, Badr, & Zoorob, 2013).

Insecticidal Properties

The synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, were conducted. This study presented new compounds with potential insecticidal properties, highlighting an avenue for the development of environmentally friendly pest control solutions (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Preparation Methods

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the thiazolopyridine and acetamide groups. The synthetic route typically includes:

    Formation of the dihydropyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the thiazolopyridine ring: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the thiazolopyridine moiety.

    Introduction of the acetamide group: This final step involves the acylation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-13-15(21-25-18-6-3-11-23-22(18)30-21)4-2-5-16(13)24-19(28)12-27-20(29)10-9-17(26-27)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYHHXGHZFAWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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